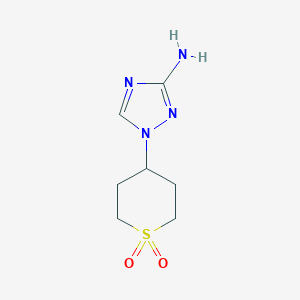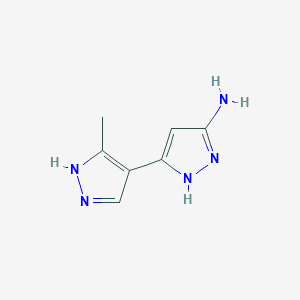![molecular formula C11H22N2O3 B13060727 tert-ButylN-[cis-4-(aminomethyl)oxan-3-yl]carbamate](/img/structure/B13060727.png)
tert-ButylN-[cis-4-(aminomethyl)oxan-3-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-ButylN-[cis-4-(aminomethyl)oxan-3-yl]carbamate is a chemical compound with the molecular formula C11H22N2O3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a tert-butyl group, an aminomethyl group, and an oxan-3-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-ButylN-[cis-4-(aminomethyl)oxan-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with cis-4-(aminomethyl)oxan-3-yl. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions may include specific temperatures, solvents, and reaction times to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This may include the use of larger reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and high yield. The industrial process is designed to be efficient and cost-effective while maintaining the integrity of the compound.
Chemical Reactions Analysis
Types of Reactions
tert-ButylN-[cis-4-(aminomethyl)oxan-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, tert-ButylN-[cis-4-(aminomethyl)oxan-3-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties, making it valuable in the development of new materials and compounds.
Biology
In biological research, the compound is used to study various biochemical pathways and interactions. Its ability to interact with specific molecular targets makes it useful in the investigation of cellular processes and the development of new therapeutic agents.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may be used in the development of drugs targeting specific diseases or conditions, leveraging its unique chemical properties to achieve desired effects.
Industry
In industrial applications, the compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it suitable for various industrial processes, including the manufacture of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of tert-ButylN-[cis-4-(aminomethyl)oxan-3-yl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and influencing biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-ButylN-[cis-4-(aminomethyl)oxan-3-yl]carbamate include:
- tert-Butyl (cis-4-(aminomethyl)cyclohexyl)carbamate
- tert-Butyl (4-aminocyclohexyl)carbamate
Uniqueness
The uniqueness of this compound lies in its specific structure, which includes an oxan-3-yl group. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry Its unique structure and reactivity make it valuable in the synthesis of complex molecules, the study of biochemical pathways, and the development of new therapeutic agents
Properties
Molecular Formula |
C11H22N2O3 |
|---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
tert-butyl N-[(3R,4S)-4-(aminomethyl)oxan-3-yl]carbamate |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-9-7-15-5-4-8(9)6-12/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9-/m0/s1 |
InChI Key |
QMUCKFXTZIXQPR-IUCAKERBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1COCC[C@H]1CN |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COCCC1CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


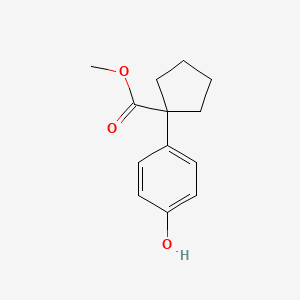
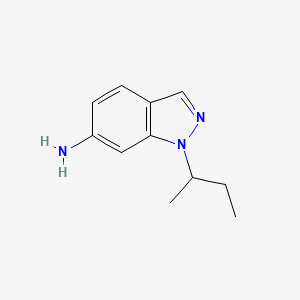
![(3AS,6aR)-octahydrocyclopenta[c]pyrrole-1-carbonitrile](/img/structure/B13060668.png)
![1-[(4-Bromophenyl)sulfonyl]piperazine hydrochloride](/img/structure/B13060681.png)
![6-(3-Methylphenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B13060695.png)
![2-[Amino(cyclopropyl)methyl]-6-bromo-4-chlorophenol](/img/structure/B13060697.png)
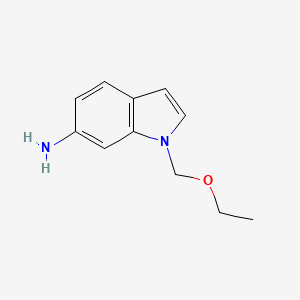
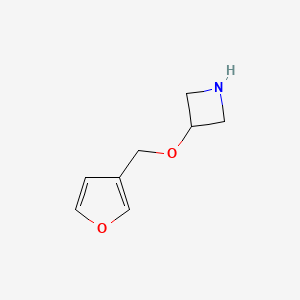
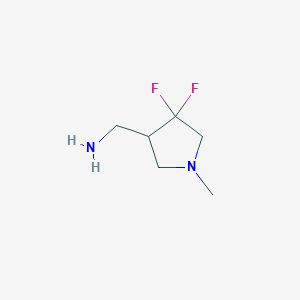
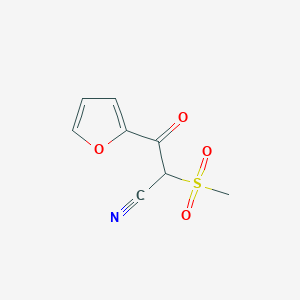
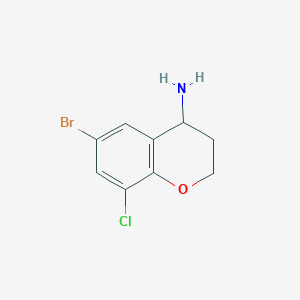
![(2R,3S,6S)-4-oxo-5-azaspiro[2.4]heptane-2,6-dicarboxylic acid](/img/structure/B13060728.png)
